molecular formula C19H17N3O3S B2547273 N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide CAS No. 2034578-02-2

N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide

Cat. No.: B2547273
CAS No.: 2034578-02-2
M. Wt: 367.42
InChI Key: UISFVLLXTMTFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
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Scientific Research Applications

DNA Binding and Anticancer Activity

N-sulfonamide derivatives, including compounds similar to N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide, have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. Research indicates that these derivatives can bind to calf thymus DNA and exhibit selective antiproliferative activity against yeast and human tumor cells. Such compounds induce cell death primarily through apoptosis, with the efficiency and mode of action being significantly influenced by the specific sulfonamide derivative used. This suggests potential applications in the development of new cancer therapies (González-Álvarez et al., 2013).

Structural and Spectral Studies

The structural and spectral characteristics of mixed ligand complexes of sulfonamide derivatives, including compounds with structural similarities to this compound, have been explored. These studies provide insights into the formation of mononuclear and binuclear complexes, showcasing how sulfonamide derivatives can serve as versatile ligands in coordination chemistry. The findings have implications for the design and synthesis of new materials with potential applications in catalysis, drug design, and material science (Garnovskii et al., 2020).

Conformational Polymorphism

Research into the conformational polymorphism of sulfonamide compounds, including sulfapyridine, has been conducted to understand the various crystalline forms these compounds can take. Such studies are crucial for pharmaceutical applications, as the physical properties of a drug, such as solubility and stability, can be affected by its crystal form. This research area highlights the importance of structural analysis in the development of pharmaceuticals (Bar & Bernstein, 1985).

Luminescence and Antibacterial Properties

The synthesis and characterization of d10 metal complexes based on sulfamethoxazole, a sulfonamide, have been studied for their luminescence and antibacterial properties. These complexes demonstrate potential applications in the development of new luminescent materials and antibacterial agents, showing how sulfonamide derivatives can contribute to diverse areas of chemistry and biology (Feng et al., 2021).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Properties

IUPAC Name

4-acetyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-14(23)15-4-6-18(7-5-15)26(24,25)22-13-17-3-2-10-21-19(17)16-8-11-20-12-9-16/h2-12,22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISFVLLXTMTFHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.